7-hydroxyfuro[3,4-c]pyridin-3(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKOJYTGMLOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413584 | |
| Record name | 7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243980-04-3 | |
| Record name | 7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243980-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-hydroxy-1H-furo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Computational Analysis of Furo 3,4 C Pyridin 3 1h One Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The structural framework of furo[3,4-c]pyridin-3(1H)-one derivatives is routinely established through a suite of spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity via techniques like NOESY. For instance, signals in the aromatic region can confirm the pyridine (B92270) ring's substitution pattern, while specific resonances can be assigned to protons on the furanone moiety. researchgate.net ¹³C NMR complements this by identifying the chemical shifts of all carbon atoms, which is crucial for confirming the carbon skeleton and the presence of key functional groups like carbonyls. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying characteristic functional groups. The presence of strong absorption bands can confirm the existence of carbonyl (C=O) and hydroxyl (O-H) or amine (N-H) groups, which is especially important in tautomeric studies. researchgate.net For example, the stretching vibration of the lactone carbonyl group in the furo[3,4-c]pyridin-3(1H)-one ring typically appears in a characteristic region of the spectrum. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula. researchgate.netresearchgate.net The fragmentation analysis can help identify stable substructures within the molecule.
| Technique | Information Obtained | Application to Furo[3,4-c]pyridin-3(1H)-one Core |
| ¹H NMR | Chemical environment and connectivity of protons. | Elucidation of substitution patterns on the pyridine and furanone rings; confirmation of tautomeric forms via N-H or O-H protons. researchgate.net |
| ¹³C NMR | Carbon skeleton and functional groups. | Identification of carbonyl carbon, aromatic carbons, and other carbons in the fused-ring system. nih.govresearchgate.net |
| IR Spectroscopy | Presence of specific functional groups. | Detection of C=O (lactone), O-H, and N-H stretching vibrations to confirm structural features and study tautomerism. researchgate.net |
| Mass Spectrometry | Molecular weight and structural fragments. | Determination of molecular formula and confirmation of the overall structure through fragmentation analysis. researchgate.net |
Crystallographic Studies on Furo[3,4-c]pyridin-3(1H)-one Analogs
While crystallographic data for the parent 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one is not widely available, studies on closely related analogs and other fused heterocycles provide critical insights into the expected solid-state structure, including bond distances, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to confirm the structures of derivatives of the furo[3,4-c]pyridine (B3350340) system and other related fused heterocycles. researchgate.netnih.gov
For example, the structure of 4-halo-3-(phenylamino)furo[3,4-c]pyridine-1(3H)-ones has been unequivocally confirmed by X-ray diffraction analysis. researchgate.net Such analyses provide exact data on the planarity of the fused ring system, the conformation of substituents, and the nature of intermolecular forces like hydrogen bonding and π–π stacking in the crystal lattice. nih.gov Studies on other fused systems, such as indolyl-triazolo-thiadiazoles and pyrazole-based ligands, similarly demonstrate the power of this technique to reveal detailed supramolecular architectures. nih.govmdpi.com This information is crucial for understanding how these molecules pack in the solid state, which can influence their physical properties.
Conformational Analysis and Tautomerism Studies
The presence of hydroxyl and carbonyl groups in the this compound structure introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms.
In compounds such as 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, there is potential for tautomerism. researchgate.net These compounds, which are cyclic hemiacetal forms of vicinal aldehyde carboxylic acids, can exist in equilibrium between different tautomeric forms. researchgate.net Investigations into related systems indicate that the cyclic lactone (or lactam) form is often the more stable tautomer. Combined data from various analytical techniques suggest that derivatives like 4-halo-3-(phenylamino)furo[3,4-c]pyridine-1(3H)-ones exist predominantly in the cyclic tautomeric form rather than an open-chain structure. researchgate.net
Spectroscopic methods are pivotal in identifying the dominant tautomeric form in solution and in the solid state.
IR Spectroscopy: In the study of 4-halo-3-(phenylamino)furo[3,4-c]pyridine-1(3H)-ones, the IR spectra showed strong absorption bands for N-H stretching (in the range of 3115–3241 cm⁻¹) and C=O stretching (1601–1659 cm⁻¹). The presence of these bands provides strong evidence for the cyclic lactam structure over other potential tautomers. researchgate.net
NMR Spectroscopy: ¹H NMR spectra provide further proof. For the aforementioned phenylamino (B1219803) derivatives, distinct signals corresponding to the N-H proton and the proton at the C3 position of the furan (B31954) ring were observed, which is consistent with the cyclic form. researchgate.net In broader studies of keto-enol tautomerism in heterocyclic systems, the choice of solvent can significantly influence the equilibrium, with polar aprotic solvents often favoring the keto form. nih.gov The presence of two distinct sets of signals in ¹³C-NMR for ketonic and enolic carbons can also confirm the existence of a tautomeric equilibrium. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are powerful adjuncts to experimental studies, providing deeper insight into molecular structure, stability, and reactivity. Quantum chemical calculations can be used to predict the properties of furo[3,4-c]pyridin-3(1H)-one derivatives.
Quantum Chemical Calculations on Furo[3,4-c]pyridin-3(1H)-one Derivatives
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of furo[3,4-c]pyridin-3(1H)-one derivatives. These calculations provide a detailed understanding of molecular geometry, electronic structure, and reactivity.
One of the key areas of investigation is tautomerism, as compounds like this compound can exist in multiple forms. beilstein-journals.orgnih.gov Quantum chemical methods can predict the relative stabilities of these tautomers, influenced by factors like aromaticity and intramolecular hydrogen bonding. researchgate.net For instance, studies on similar hydroxypyridine systems show that the hydroxypyridinone form is often slightly more stable than other tautomers, with the energy difference being only a few kJ/mol. researchgate.net This subtle energy balance can be influenced by the solvent environment. nih.gov
DFT calculations are also used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ssrn.comresearcher.life The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A smaller gap generally implies higher reactivity. These calculations help in understanding the molecule's potential as an electron donor or acceptor, which is crucial for its interaction with biological macromolecules. scirp.org Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify regions of the molecule that are rich or poor in electrons, providing clues about potential sites for electrophilic and nucleophilic attack.
The table below summarizes key parameters often derived from quantum chemical calculations for a hypothetical furo[3,4-c]pyridin-3(1H)-one derivative.
| Parameter | Description | Typical Information Yielded |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | The charge distribution around the molecule. | Identifies electron-rich and electron-deficient regions. |
| Tautomer Stability | Relative energies of different tautomeric forms. | Predicts the most stable form of the molecule under given conditions. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of furo[3,4-c]pyridin-3(1H)-one derivatives, docking simulations are essential for predicting how these compounds might interact with specific biological targets, such as enzymes or receptors.
These simulations have been widely applied to various pyridine and furopyridine derivatives to explore their potential as inhibitors for a range of targets, including cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov For example, derivatives of the furopyridine scaffold have been investigated as potential PARP-1 inhibitors. nih.gov Docking studies reveal the specific binding modes and key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net Key amino acid residues in the PARP-1 active site, like Gly863, Ser904, and Tyr907, are often identified as crucial for binding. nih.govnih.gov
The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com These scores help in ranking different derivatives and prioritizing them for synthesis and experimental testing. d-nb.info For instance, a study on new thiazole-clubbed pyridine scaffolds used docking to identify a compound with a high binding energy of -8.6 kcal/mol against the SARS-CoV-2 main protease, suggesting it as a promising candidate for further investigation. nih.gov
The table below illustrates the kind of data generated from molecular docking studies.
| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| PARP-1 | Derivative A | -9.5 | Gly863, Ser904 | Hydrogen Bond |
| Tyr907, Tyr896 | π-π Stacking | |||
| GSK-3β | Derivative B | -8.2 | Val135 | Hydrogen Bond |
| Arg141, Lys85 | Ionic Interaction | |||
| CDK2 | Derivative C | -7.8 | Leu83, Phe80 | Hydrophobic Interaction |
| Lys33, Asp86 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations in Furo[3,4-c]pyridine Research
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. escholarship.org MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to understand the conformational changes that may occur upon binding. nih.govnih.gov
For furo[3,4-c]pyridine derivatives, MD simulations can validate the stability of the docked pose. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. researchgate.net A stable RMSD for the ligand and protein backbone indicates that the complex remains in a stable conformation throughout the simulation. scite.airesearchgate.net RMSF analysis helps to identify flexible regions of the protein and the ligand. scite.ai
MD simulations can also provide insights into the role of solvent molecules, particularly water, in mediating ligand-protein interactions. cardiff.ac.uk The simulation can reveal how the binding of a furo[3,4-c]pyridine derivative might displace or rearrange water molecules in the active site, which can have significant energetic consequences. nih.gov These simulations typically run for nanoseconds to microseconds, providing a wealth of data on the dynamic behavior of the system. escholarship.orgnih.gov
Free Energy Perturbation (FEP) Calculations in Derivative Design
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of congeneric ligands to a target protein. vu.nl FEP provides a more accurate prediction of binding affinity changes resulting from small chemical modifications than docking scores alone. nih.gov This method is particularly valuable in the lead optimization phase of drug design.
The core of an FEP calculation is a thermodynamic cycle that connects the binding free energies of two ligands (e.g., a parent furo[3,4-c]pyridin-3(1H)-one and a new derivative) through a non-physical, "alchemical" transformation. vu.nl By simulating this transformation both in the solvent and in the protein's binding site, the difference in binding free energy (ΔΔG) can be calculated.
FEP calculations have been successfully applied to challenging targets like G protein-coupled receptors (GPCRs) to predict the affinity of novel derivatives, sometimes leading to the discovery of compounds with significantly increased affinity. nih.gov While computationally intensive, the accuracy of modern FEP methods, often with an error margin of around 1 kcal/mol, can be sufficient to guide the optimization of fragments and lead compounds. vu.nlresearchgate.net For furo[3,4-c]pyridine derivatives, FEP could be used to predict how modifications at different positions on the scaffold would impact binding affinity, thereby guiding synthetic efforts toward more potent compounds. nih.gov
Structure-Based Combinatorial Library Design Methodologies
Structure-based combinatorial library design integrates computational modeling with synthetic chemistry to create focused libraries of compounds with a high probability of being active against a specific target. This approach leverages the structural information of the target protein to guide the selection of building blocks for the library.
For the furo[3,4-c]pyridin-3(1H)-one scaffold, this process would begin with the known structure of a target, for example, PARP-1. nih.gov Molecular docking and other computational tools would be used to identify key interaction points within the active site. nih.gov Based on these insights, different functional groups (R-groups) would be computationally "attached" to various positions on the furo[3,4-c]pyridone core.
These virtual libraries can be rapidly screened in silico to prioritize derivatives with the most favorable predicted binding energies and interaction patterns. nih.govresearchgate.net This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. For instance, the design of novel PARP-1 inhibitors is often based on mimicking the interactions of the substrate NAD+ in the enzyme's active site, using a core scaffold like pyridopyridazinone (an isostere of the phthalazinone nucleus in Olaparib) and exploring modifications in the "tail" part of the molecule. nih.govresearchgate.net This rational design approach allows for the creation of a diverse yet targeted library of furo[3,4-c]pyridin-3(1H)-one derivatives for biological evaluation.
Biological Activities and Pharmacological Insights of Furo 3,4 C Pyridin 3 1h One Analogs
Enzyme Inhibition and Modulatory Effects
Analogs of furo[3,4-c]pyridin-3(1H)-one have been identified as potent inhibitors of several key enzymes, highlighting their potential for targeted therapeutic intervention.
Protein kinases and phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. unimelb.edu.aunih.gov The pyridinone core, present in furo[3,4-c]pyridin-3(1H)-one, is a recognized scaffold for kinase inhibition.
Pyrrolopyridine-pyridone based compounds, which are structurally related to the furo[3,4-c]pyridin-3(1H)-one scaffold, have demonstrated potent inhibitory activity against several tyrosine kinases. For instance, a conformationally constrained 2-pyridone analog was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM. This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively. Further structure-activity relationship (SAR) studies led to the development of potent 4-pyridone and pyridine (B92270) N-oxide inhibitors. X-ray crystallography revealed that these inhibitors bind to the ATP binding site of the Met kinase protein.
Another class of related compounds, substituted pyridones, have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. A novel series of substituted pyridone Pim-1 kinase inhibitors showed high potency, with the most active compound having an IC50 value of 50 nM. Similarly, pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of Spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3), which are key mediators in inflammatory and neoplastic diseases.
| Compound Class | Target Kinase | IC50 Value |
| Pyrrolopyridine-pyridone analog | Met kinase | 1.8 nM |
| Pyrrolopyridine-pyridone analog | Flt-3 kinase | 4 nM |
| Pyrrolopyridine-pyridone analog | VEGFR-2 kinase | 27 nM |
| Substituted pyridone analog | Pim-1 kinase | 50 nM |
This table presents the inhibitory concentrations (IC50) of various pyridinone-based compounds against specific kinases.
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Its inhibition is a validated strategy in cancer therapy. nih.gov Derivatives of furo[3,4-c]pyridine-3-one have emerged as specific inhibitors of the 20S proteasome, with some showing selectivity for its different isoforms: the constitutive proteasome (c20S) and the immunoproteasome (i20S).
A study involving C(4) and C(1) derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) assessed their inhibitory effects on the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acidic (PA) activities of the proteasome. nih.gov One compound, featuring a benzylamino group at C(4) and dimethylation at C(1), was identified as a highly efficient and specific inhibitor of the PA site of the constitutive proteasome, with an IC50 of 600 nM. nih.gov Notably, this compound displayed no significant inhibition of the immunoproteasome's PA site. nih.gov
Furthermore, N(5)-derivatives of cerpegin (1,1,5-trimethyl furo[3,4-c]pyridine-3,4-dione) have been synthesized and shown to selectively inhibit the PA activity of mammalian 20S proteasomes in the micromolar range. These compounds did not inhibit other proteases like calpain I or cathepsin B, indicating a specific mode of action. selleckchem.com
| Compound Derivative | Proteasome Isoform | Target Site | IC50 Value |
| C(4)-benzylamino, C(1)-dimethyl furopyridine | Constitutive 20S (c20S) | Post-Acidic (PA) | 600 nM |
| Thieno[2,3-d]pyrimidine-4-one analog | Constitutive 20S (c20S) | Trypsin-Like (T-L) | 9.9 µM |
| Thieno[2,3-d]pyrimidine-4-one analog | Immunoproteasome 20S (i20S) | Trypsin-Like (T-L) | 6.7 µM |
This table shows the inhibitory activity of furo[3,4-c]pyridin-3-one related compounds on different catalytic sites of constitutive and immunoproteasome isoforms.
Beyond broad classes of enzymes, derivatives of the furo[3,4-c]pyridin-3(1H)-one scaffold and its close isosteres have been developed to target specific enzymes involved in distinct pathological processes.
Spleen Tyrosine Kinase (SYK): SYK is a cytoplasmic non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of various inflammatory cells. nih.gov Its inhibition is a therapeutic target for both inflammatory diseases and certain cancers. nih.govresearchgate.net Structurally related 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been developed as SYK inhibitors. Within this series, compounds with a 4-(3-methylanilino) substitution demonstrated good enzymatic and cellular potency.
HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the integration of the viral DNA into the host cell's genome. alzdiscovery.orgmdpi.com This makes it a prime target for antiretroviral therapy. alzdiscovery.org A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, which are structurally analogous to the furo[3,4-c]pyridin-3(1H)-one core, have been synthesized and evaluated for their anti-HIV-1 activity. Many of these compounds showed moderate activity in inhibiting HIV-1 replication. The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, exhibited significant anti-HIV-1 activity with an EC50 of 1.65 µM and a therapeutic index of 7.98 in vitro.
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2): CAMKK2 is a serine/threonine kinase that activates downstream kinases like AMPK and CaMK1/4, playing roles in metabolism, inflammation, and cancer. nih.govselleckchem.comnih.gov While direct inhibition of CAMKK2 by 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one has not been specifically reported, related fused heteroaromatic cores have been investigated. For instance, modification of a pyrrolo[2,3-b]pyridine hinge-binding scaffold to a furo[2,3-b]pyridine (B1315467) core was a key strategy in developing selective CAMKK2 inhibitors. researchgate.netnih.gov This suggests that the furopyridine scaffold is a viable starting point for designing inhibitors for this specific kinase.
| Compound Class | Target Enzyme | Activity | Value |
| Pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 Integrase | EC50 | 1.65 µM |
This table highlights the activity of a representative analog against a specific viral enzyme target.
Anti-inflammatory and Antioxidant Properties of Furo[3,4-c]pyridin-3(1H)-one Derivatives
Inflammation and oxidative stress are interconnected processes that contribute to a wide range of chronic diseases. Derivatives based on the pyridinone structure have shown potential in modulating these processes.
The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives have been demonstrated in animal models of inflammation. mdpi.comsemanticscholar.org Their mechanism of action is thought to be related to their iron-chelating properties. Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent (iron-containing), chelation of iron by these compounds may disrupt their function. mdpi.com Additionally, by chelating iron, these compounds can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals, thereby exerting an antioxidant effect. mdpi.com The natural product cerpegin, a furo[3,4-c]pyridine-3,4-dione, is isolated from a plant used in traditional medicine for its anti-inflammatory properties. selleckchem.com
The antioxidant activity of 3-hydroxy-4(1H)-pyridone (a core component of the target scaffold) has been directly measured. It showed potent 1,1-diphyenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, being about four times stronger than that of mimosine. Studies on other related heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) and indenopyridine derivatives, have also reported significant free radical scavenging capabilities, further supporting the antioxidant potential of this class of compounds.
Antimicrobial and Antifungal Potential
The rise of drug-resistant pathogens necessitates the search for new antimicrobial agents. Various pyridine-based heterocyclic compounds have been investigated for this purpose.
Analogs of the furo[3,4-c]pyridin-3(1H)-one scaffold have shown promise in this area. For example, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, a related structure, exhibited moderate activity against the bacterium Staphylococcus aureus. One of these compounds also significantly reduced the growth of the fungus Candida albicans. Furthermore, other pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme, which is a crucial target for antimycobacterial agents against Mycobacterium tuberculosis.
Studies on the isomeric furo[3,2-c]pyridine (B1313802) system have also yielded compounds with moderate to good antimicrobial activity against phytopathogenic bacteria (Xanthomonas sp., Erwinia amylovora) and filamentous fungi (Pyrenophora avenae, Fusarium graminearum). nih.gov Similarly, novel annulated furochromenofuropyridines demonstrated high inhibitory action against fungal strains and good inhibitory effects against a range of tested microorganisms.
| Compound Class | Target Organism | Activity Level |
| Pyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate |
| Pyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Significant |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp. | Moderate to Good |
| Furo[3,2-c]pyridine derivatives | Pyrenophora avenae | Moderate to Good |
This table summarizes the observed antimicrobial and antifungal activities of various furo[3,4-c]pyridin-3(1H)-one analogs and related structures.
Anticancer Activities and Cellular Pathway Targeting
The development of novel anticancer agents that target specific cellular pathways is a major focus of oncological research. Furo[3,4-c]pyridin-3(1H)-one derivatives and their analogs have demonstrated significant anticancer potential through various mechanisms.
One notable mechanism involves the inhibition of de novo pyrimidine (B1678525) biosynthesis. Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones were identified as a new class of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the rate-limiting enzyme in this pathway. researchgate.net By depleting the cellular pyrimidine pool, these compounds were shown to amplify the cellular response to interferons and induce DNA damage, highlighting a novel approach for cancer therapy. researchgate.net
Targeting cellular signaling pathways is another key strategy. As mentioned previously, pyrrolopyridine-pyridone based inhibitors targeting Met kinase showed potent antiproliferative activities against the Met-dependent GTL-16 gastric carcinoma cell line and demonstrated significant in vivo antitumor activity. Other related derivatives have been developed as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are central to a signaling pathway that controls cell growth, proliferation, and survival.
Furthermore, fused chromeno-furo-pyridine compounds have been evaluated for their anticancer activity against several cancer cell lines. The best-performing compound, 4-(4-methoxyphenyl)-6H-chromeno[3,4-b]furo[3,2-d]pyridin-6-one, showed an IC50 value of 6.83 μM against the MCF-7 breast cancer cell line. The anticancer potential of furopyrimidine scaffolds has also been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.
| Compound/Analog Class | Cancer Cell Line | Molecular Target/Pathway | IC50 Value |
| Chromeno-furo-pyridine analog | MCF-7 (Breast) | Not specified | 6.83 µM |
| Pyrrolopyridine-pyridone analog | GTL-16 (Gastric) | Met Kinase | Potent Activity |
| Cerpegin-derived furopyridine | Not specified | DHODH / Pyrimidine Biosynthesis | - |
| Pyrrolo[3,4-c]pyridine-3,6-dione | Not specified | Phosphoinositide 3-kinases (PI3K) | - |
This table details the anticancer activities of furo[3,4-c]pyridin-3(1H)-one analogs, including their target cell lines, molecular pathways, and inhibitory concentrations.
Other Reported Biological Activities (e.g., anticoagulant, cardiotonic)
Extensive literature reviews did not yield specific reports on the anticoagulant or cardiotonic activities of this compound or its close analogs within the furo[3,4-c]pyridin-3(1H)-one scaffold. While various pyridine-containing compounds have been investigated for such cardiovascular effects, research on this particular heterocyclic system has primarily focused on other therapeutic areas. For instance, studies on synthetic coumarin (B35378) derivatives, which also feature a lactone ring, have shown anticoagulant properties. hu.edu.jomdpi.com Similarly, certain pyridinethione and fused imidazole (B134444) derivatives have been explored for their cardiotonic potential. nih.govnih.gov However, direct evidence linking the furo[3,4-c]pyridin-3(1H)-one core to these specific biological activities remains to be established.
Mechanism of Action Studies
Research into the mechanisms of action for furo[3,4-c]pyridin-3(1H)-one analogs has identified key molecular targets, primarily in the realms of cancer and cell cycle regulation. Two significant targets that have been elucidated are the proteasome and cyclin-dependent kinase 2 (CDK2).
Proteasome Inhibition: A series of derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) have been identified as inhibitors of the 20S constitutive proteasome (c20S) and its immunoisoform (i20S). nih.gov The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy. nih.govtum.de These analogs demonstrated site-specific inhibition of the proteasome's various proteolytic activities, namely the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acidic (PA) or caspase-like activities. nih.gov The inhibitory action on the proteasome disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins, which can induce cell cycle arrest and apoptosis. nih.govcancernetwork.com For example, one of the most potent compounds from a study, a derivative with a benzylamino group at C(4) and dimethylation at C(1) of the furopyridine ring, was a highly efficient and specific inhibitor of the c20S post-acidic site. nih.gov
CDK2 Inhibition: Certain furopyridine derivatives have been discovered to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2, in association with its regulatory partners cyclin E and cyclin A, plays a crucial role in the progression of the cell cycle, particularly the transition from G1 to S phase. nih.govmdpi.com Overexpression of CDK2 is common in various cancers, making it an attractive target for anticancer drug development. nih.gov The inhibitory mechanism of these furopyridine compounds involves binding to the CDK2 enzyme, which blocks its kinase activity and prevents the phosphorylation of downstream substrates necessary for cell cycle progression. nih.govresearcher.life This ultimately leads to an anti-proliferative effect on cancer cells. nih.gov
The interaction of furo[3,4-c]pyridin-3(1H)-one analogs with their molecular targets has been investigated using both computational and experimental methods to understand their binding modes.
Computational Docking for Proteasome Inhibitors: In silico docking studies have been instrumental in visualizing the binding of furo[3,4-c]pyridine-3-one derivatives to the catalytic sites of the proteasome. nih.gov These computational models have shown that the compounds can fit into the active sites of the different proteolytic subunits. For a highly efficient PA site-specific inhibitor (compound 10 ), docking assays at the constitutive PA site (cPA) revealed specific binding poses that were absent when docked at the immunoproteasome PA site (iPA), explaining its selectivity. nih.gov In contrast, another analog, a thieno[2,3-d]pyrimidine-4-one, showed nearly identical binding poses in both the constitutive and immunoproteasome T-L sites, consistent with its non-selective inhibition. nih.gov These studies suggest that subtle structural changes in the ligands can significantly alter their binding orientation and selectivity for different proteasome isoforms and active sites.
Molecular Docking of CDK2 Inhibitors: Molecular docking simulations have been performed to analyze the binding modes of furopyridine derivatives within the active site of the CDK2 enzyme. nih.gov These studies indicate that the compounds exhibit a binding mode similar to that of known reference inhibitors like roscovitine. nih.govresearchgate.net The furopyridine scaffold fits into the ATP-binding pocket of CDK2, forming key interactions with amino acid residues. researchgate.net A correlation has been observed between the calculated binding energy from docking studies and the experimentally determined inhibitory activity (IC₅₀ values), where compounds with higher binding energies (more negative docking scores) generally show more potent inhibition of CDK2. nih.gov
The table below summarizes the inhibitory activities of selected furopyridine and related derivatives against CDK2.
| Compound | Description | Target | IC₅₀ (µM) |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | CDK2/cyclin A2 | 0.57 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |
| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |
| Roscovitine | Reference Inhibitor | CDK2/cyclin A2 | 0.394 |
| Data sourced from a study on new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors. nih.gov |
Medicinal Chemistry Approaches and Structure Activity Relationship Sar Studies
Scaffold Exploration and Optimization of Furo[3,4-c]pyridin-3(1H)-one
The exploration of the furo[3,4-c]pyridin-3(1H)-one scaffold has been driven by the search for novel therapeutic agents. A notable example is the investigation of its derivatives as inhibitors of the proteasome, a key target in cancer therapy. Starting from the core structure of nor-cerpegin, which is a 1,1-dimethyl furo[3,4-c]pyridine-3-one, researchers have systematically explored the impact of substitutions at various positions to optimize its biological activity. nih.gov
Initial studies focused on modifying the C-1 and C-4 positions of the furo[3,4-c]pyridin-3(1H)-one ring system. These positions were identified as key vectors for introducing chemical diversity and modulating the compound's interaction with its biological target. The optimization process involved the synthesis of a series of analogs with different substituents to probe the steric and electronic requirements for potent and selective activity. This systematic approach has been instrumental in identifying derivatives with improved pharmacological profiles. nih.gov
Design and Synthesis of Furo[3,4-c]pyridin-3(1H)-one Libraries
To comprehensively explore the chemical space around the furo[3,4-c]pyridin-3(1H)-one scaffold and to accelerate the discovery of lead compounds, the design and synthesis of compound libraries have been employed. This strategy allows for the rapid generation of a multitude of analogs for biological screening. For instance, a 96-member library of 3-iodo-4-phenoxypyridinone and 3-iodo-4-arylthiopyridinone analogs was prepared to systematically investigate the structure-activity relationships for a particular biological target. nih.gov Such libraries are typically designed to vary substituents at key positions of the scaffold, allowing for a broad assessment of the impact of different functional groups on the desired biological activity. The synthesis of these libraries often relies on robust and efficient chemical reactions that can be performed in a parallel or combinatorial fashion.
Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives
The systematic modification of the furo[3,4-c]pyridin-3(1H)-one scaffold has yielded valuable insights into its structure-activity relationships. These studies are crucial for understanding how different chemical features of the molecules influence their biological effects.
Research into furo[3,4-c]pyridin-3(1H)-one derivatives as proteasome inhibitors has demonstrated that the nature of the substituents at the C-1 and C-4 positions has a profound impact on their potency and selectivity. For example, the introduction of a benzylamino group at the C-4 position of a 1,1-dimethylfuro[3,4-c]pyridin-3-one derivative resulted in a potent and site-specific inhibitor of the constitutive 20S proteasome. nih.gov This particular compound showed a significant preference for the constitutive proteasome over the immunoproteasome, highlighting the role of specific substituents in achieving selectivity. nih.gov The dimethyl groups at the C-1 position were also found to be important for this activity. nih.gov
The following interactive table summarizes the structure-activity relationship data for a selection of furo[3,4-c]pyridin-3(1H)-one derivatives as inhibitors of the constitutive proteasome (c20S).
| Compound | R1 (at C-1) | R4 (at C-4) | c20S PA Inhibition (IC50) |
| 1 | H, H | H | > 100 µM |
| 2 | CH3, CH3 | H | > 100 µM |
| 3 | H, H | Benzylamino | 10.5 µM |
| 4 (Compound 10 from source) | CH3, CH3 | Benzylamino | 0.6 µM |
| 5 | CH3, CH3 | Phenylamino (B1219803) | 1.8 µM |
| 6 | CH3, CH3 | 4-Fluorobenzylamino | 1.1 µM |
Data derived from a study on proteasome inhibitors. nih.gov PA refers to the post-acidic proteolytic activity of the proteasome.
The position of functional groups on the furo[3,4-c]pyridin-3(1H)-one scaffold is critical in determining the biological activity. As illustrated in the SAR data, modifications at the C-1 and C-4 positions can lead to significant changes in inhibitory potency against the proteasome. nih.gov While specific studies on the C-7 hydroxylation of this particular scaffold are not extensively detailed in the provided context, the presence of a hydroxyl group on the pyridine (B92270) ring, in general, is known to influence the physicochemical properties and biological activity of pyridinone-containing molecules. frontiersin.org Hydroxylation can introduce a hydrogen bond donor/acceptor group, which can lead to new interactions with a biological target and potentially alter the compound's metabolic stability and solubility. The precise effect of C-7 hydroxylation on the furo[3,4-c]pyridin-3(1H)-one core would require further empirical investigation to establish its role in modulating a specific biological activity.
Fragment-Based Drug Design (FBDD) Utilizing Pyridinone Scaffolds
Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that starts with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov Pyridinone scaffolds, due to their favorable physicochemical properties and ability to form key hydrogen bonding interactions, have been widely utilized in FBDD approaches. frontiersin.org
The general process of FBDD involves screening a library of small fragments to identify "hits" that bind to the target protein, often with weak affinity. bohrium.com Biophysical techniques such as X-ray crystallography or NMR spectroscopy are then used to characterize the binding mode of these fragments. This structural information guides the medicinal chemist in designing larger, more potent compounds by "growing" the fragment to occupy adjacent pockets on the protein surface or by "linking" two or more fragments that bind to different sites. nih.gov While specific examples of FBDD campaigns starting directly with the 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one fragment are not detailed, the broader pyridinone class of compounds is well-represented in fragment libraries and has been successfully employed in the discovery of novel inhibitors for various targets. frontiersin.org
Bioisosteric Replacements in Furo[3,4-c]pyridin-3(1H)-one Analogs
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. cambridgemedchemconsulting.com In the context of furo[3,4-c]pyridin-3(1H)-one analogs, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, or to reduce toxicity.
A relevant example, although on a closely related scaffold, is the use of a furo[3,2-b]pyridine (B1253681) nucleus as a bioisosteric replacement for an indole (B1671886) ring in the development of serotonin (B10506) receptor agonists. doi.orgebi.ac.uk This replacement was successful in maintaining or even improving the affinity for the target receptor while enhancing selectivity over other receptor subtypes. doi.orgebi.ac.uk This demonstrates that the furan (B31954) ring fused to a pyridine can effectively mimic the properties of the pyrrole (B145914) ring of an indole.
For the furo[3,4-c]pyridin-3(1H)-one scaffold, potential bioisosteric replacements could include:
Replacement of the furan oxygen: Substituting the oxygen atom in the furan ring with a sulfur atom to give a thieno[3,4-c]pyridin-3(1H)-one could modulate the electronic properties and metabolic stability of the molecule.
Replacement of the lactone carbonyl: The carbonyl group of the lactone could potentially be replaced by other groups that can act as hydrogen bond acceptors, such as a sulfone or a suitably substituted heterocycle.
Modifications to the pyridine ring: The pyridine nitrogen can be repositioned to create isomeric scaffolds, or the entire pyridine ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the biological target.
The rational application of bioisosteric replacements is a key strategy for the fine-tuning of the pharmacological properties of furo[3,4-c]pyridin-3(1H)-one derivatives.
Development of Novel Chemotypes from the Furo[3,4-c]pyridin-3(1H)-one Core
The strategic modification of the furo[3,4-c]pyridin-3(1H)-one core has led to the generation of novel derivatives with potential as targeted inhibitors. One notable area of research has been the exploration of this scaffold for the inhibition of the 20S constitutive proteasome (c20S) and its immunoisoform (i20S), which are key targets in several pathologies.
In a focused effort to develop specific inhibitors, a series of new derivatives were synthesized by modifying the C(1) and C(4) positions of the furo[3,4-c]pyridine-3-one ring system. nih.gov This approach aimed to systematically probe the structure-activity relationships (SAR) and identify substitutions that could enhance potency and selectivity for the different proteolytic sites of the proteasome, namely the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acidic (PA) activities. nih.gov
The synthetic strategy involved creating a library of compounds where different functional groups were introduced at these key positions. For instance, the C(1) position was typically dimethylated, while the C(4) position was substituted with various groups, including benzylamino moieties. nih.gov This systematic derivatization allowed for a detailed investigation into how structural changes influence the interaction between the compounds and their biological target.
One of the most significant findings from these studies was the identification of a compound, designated as Compound 10 , which featured a benzylamino group at the C(4) position and a dimethylated C(1) position on the furopyridine ring. nih.gov This particular substitution pattern resulted in a highly efficient and site-specific inhibitor of the PA site of the constitutive proteasome (c20S). nih.gov The compound demonstrated a half-maximal inhibitory concentration (IC50) of 600 nM for the c20S PA site, while showing no significant inhibition of the immunoproteasome's PA site (iPA). nih.gov
Computational docking studies were employed to further understand this selectivity. The in silico analysis for Compound 10 at the iPA catalytic site did not show the typical binding poses that were observed for this compound and related analogs at the constitutive PA site (cPA). nih.gov This suggests that subtle structural differences between the c20S and i20S active sites can be exploited through rational design based on the furo[3,4-c]pyridin-3(1H)-one scaffold to achieve isoform-specific inhibition.
The research highlights the utility of the furo[3,4-c]pyridin-3(1H)-one core as a versatile template for generating novel chemotypes. The targeted modifications at the C(1) and C(4) positions have proven effective in tuning the biological activity and selectivity of the resulting compounds, providing a clear path for the future development of specific enzyme inhibitors.
Interactive Data Table: SAR Findings for Furo[3,4-c]pyridin-3(1H)-one Derivatives as Proteasome Inhibitors
| Compound ID | C(1) Substitution | C(4) Substitution | Target | Activity (IC50) | Selectivity |
| Compound 10 | Dimethyl | Benzylamino | c20S PA site | 600 nM | Specific for c20S over i20S |
Future Research Directions and Therapeutic Potential
Unexplored Biological Targets for Furo[3,4-c]pyridin-3(1H)-one Derivatives
While research has identified some biological targets for furo[3,4-c]pyridin-3(1H)-one derivatives, a vast landscape of potential molecular targets remains to be explored. The structural features of this scaffold, including its ability to act as a hydrogen bond donor and acceptor, make it a promising candidate for interaction with a variety of enzymes and receptors. frontiersin.org
Initial studies have shown that derivatives of the related furo[3,4-c]pyridine-3-one structure can act as site-specific inhibitors of the constitutive proteasome (c20S). nih.gov For instance, a derivative with a benzylamino group at C(4) and dimethylation at C(1) was found to be a potent and specific inhibitor of the c20S post-glutamyl peptide hydrolase (PGPH) activity, with an IC50 of 600 nM, showing no significant inhibition of the immunoproteasome (i20S). nih.gov Additionally, cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov
Future investigations could expand to other enzyme families where heterocyclic compounds have shown activity. Potential unexplored targets include:
Kinases: The pyridinone core is a well-established hinge-binding motif in many kinase inhibitors. frontiersin.org Exploring the activity of furo[3,4-c]pyridin-3(1H)-one derivatives against various kinases implicated in cancer and inflammatory diseases could be a fruitful area of research.
G-protein coupled receptors (GPCRs): The structural diversity that can be achieved with the furo[3,4-c]pyridin-3(1H)-one scaffold could lead to the discovery of novel ligands for various GPCRs, which are involved in a wide range of physiological processes.
Ion Channels: The ability to modulate the physicochemical properties of these derivatives could allow for the development of selective ion channel blockers or openers.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, represent another class of potential targets for these compounds.
A systematic screening of diverse libraries of furo[3,4-c]pyridin-3(1H)-one derivatives against panels of these and other biologically relevant targets would be a crucial step in uncovering their full therapeutic potential.
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of functionalized furo[3,4-c]pyridin-3(1H)-one derivatives is key to exploring their structure-activity relationships (SAR). Several synthetic approaches have been developed, providing access to a range of substituted compounds.
One approach involves the transformation of 2-halopyridine-3,4-dicarbonitriles. This method allows for the synthesis of annelated furo[3,4-c]pyridin-3(1H)-ones, which can then be used to produce both 2-halogen- and 2-alkylamino-substituted pyridoxine (B80251) derivatives. tandfonline.com Another method describes the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones through the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature. researchgate.net
Future efforts in synthetic methodology could focus on:
Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral furo[3,4-c]pyridin-3(1H)-one derivatives is crucial, as different enantiomers of a compound often exhibit distinct biological activities. A patented method describes the asymmetric synthesis of non-racemic furo[3,4-c]pyridine (B3350340) derivatives via a deprotection/cyclodehydration reaction catalyzed by a strong acid. google.com
Diversity-Oriented Synthesis: The creation of large and diverse libraries of furo[3,4-c]pyridin-3(1H)-one analogs for high-throughput screening requires the development of efficient and versatile synthetic routes that allow for the introduction of a wide range of functional groups at various positions of the scaffold.
Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms could accelerate the production of new derivatives and facilitate the optimization of reaction conditions.
Novel Cyclization Strategies: The discovery of new reactions to construct the core furo[3,4-c]pyridin-3(1H)-one ring system could provide access to novel structural motifs with unique biological properties. For example, a novel reaction of N-homopropargylic β-enaminones with molecular iodine or N-iodosuccinimide has been shown to produce 6,7-dihydrofuro[3,4-c]pyridines. rsc.org
The table below summarizes some of the reported synthetic methods for furo[3,4-c]pyridin-3(1H)-one and related structures.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-halopyridine-3,4-dicarbonitriles | Reduction of intermediate pyridine-3,4-dicarboxylates | Annelated furo[3,4-c]pyridin-3(1H)-ones | tandfonline.com |
| 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones | Aniline, room temperature | 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones | researchgate.net |
| Non-racemic compound of formula II (patent) | Concentrated strong acid | Non-racemic furo[3,4-c]pyridine derivatives | google.com |
| N-homopropargylic β-enaminones | I2 or NIS, Cs2CO3 | 6,7-dihydrofuro[3,4-c]pyridines | rsc.org |
Application of Artificial Intelligence and Machine Learning in Furo[3,4-c]pyridin-3(1H)-one Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating various stages, from target identification to lead optimization. nih.govnih.gov These computational tools can be effectively applied to the discovery and development of novel furo[3,4-c]pyridin-3(1H)-one derivatives.
Key applications of AI/ML in this context include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on furo[3,4-c]pyridin-3(1H)-one analogs to predict the biological activity of new, unsynthesized compounds. nih.gov This can help prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel furo[3,4-c]pyridin-3(1H)-one derivatives with desired properties, such as high potency and selectivity for a specific biological target, while also considering synthetic feasibility. drugdiscoverychemistry.com
Virtual Screening: AI-powered virtual screening can rapidly screen large virtual libraries of furo[3,4-c]pyridin-3(1H)-one compounds against a biological target of interest, identifying potential hits for further experimental validation. drugdiscoverychemistry.com
ADME/Tox Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of furo[3,4-c]pyridin-3(1H)-one derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. nih.govdiscoveryontarget.com
Target Identification: AI algorithms can analyze large biological datasets to identify and validate novel biological targets for which furo[3,4-c]pyridin-3(1H)-one derivatives may be effective. drugdiscoverychemistry.com
The integration of AI and ML into the research and development of furo[3,4-c]pyridin-3(1H)-one derivatives has the potential to significantly reduce the time and cost associated with bringing a new drug to market.
Emerging Therapeutic Areas for Furo[3,4-c]pyridin-3(1H)-one Analogs
The known biological activities of furo[3,4-c]pyridin-3(1H)-one derivatives suggest their potential application in several therapeutic areas.
Oncology: The inhibition of the proteasome by certain furo[3,4-c]pyridine-3-one derivatives points to their potential as anticancer agents. nih.gov The proteasome is a validated target in oncology, and its inhibition can lead to the apoptosis of cancer cells. Furthermore, the inhibition of DHODH by cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones is another promising avenue for cancer therapy, as rapidly proliferating cancer cells are highly dependent on de novo pyrimidine biosynthesis. nih.gov
Immunology and Inflammation: The immunoproteasome is a key player in the inflammatory response, and its selective inhibition is a potential therapeutic strategy for autoimmune diseases. While the initial findings showed selective inhibition of the constitutive proteasome, further chemical modifications could lead to derivatives with activity against the immunoproteasome. nih.gov
Infectious Diseases: The pyridinone scaffold is present in compounds with antibacterial activity. frontiersin.org The development of furo[3,4-c]pyridin-3(1H)-one derivatives as novel antibacterial or antiviral agents is a plausible research direction. For instance, related pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of HIV-1 integrase. mdpi.com
Neurodegenerative Diseases: Multi-target-directed ligands are being explored for the treatment of complex diseases like Alzheimer's. The furo[3,4-c]pyridin-3(1H)-one scaffold could be incorporated into such ligands. For example, 3-hydroxypyridin-4-one-coumarin hybrids have been designed as iron-chelating and monoamine oxidase B (MAO-B) inhibiting agents for Alzheimer's disease. frontiersin.org
The table below highlights potential therapeutic areas and the corresponding biological targets for furo[3,4-c]pyridin-3(1H)-one analogs.
| Therapeutic Area | Potential Biological Target(s) | Reference |
| Oncology | Proteasome, Dihydroorotate dehydrogenase (DHODH) | nih.govnih.gov |
| Immunology/Inflammation | Immunoproteasome | nih.gov |
| Infectious Diseases | Bacterial enzymes, Viral enzymes (e.g., HIV-1 integrase) | frontiersin.orgmdpi.com |
| Neurodegenerative Diseases | Monoamine oxidase B (MAO-B), Metal ion chelation | frontiersin.org |
Collaborative Research Opportunities in Furo[3,4-c]pyridin-3(1H)-one Chemistry and Biology
Advancing the field of furo[3,4-c]pyridin-3(1H)-one research will require a multidisciplinary and collaborative approach. Several opportunities for collaboration exist:
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and industry partners with capabilities in high-throughput screening, drug metabolism, and pharmacokinetics (DMPK), and clinical development would be highly beneficial.
Interdisciplinary Consortia: The formation of research consortia involving synthetic chemists, computational chemists, biologists, pharmacologists, and clinicians would foster a comprehensive approach to the discovery and development of new therapeutics based on the furo[3,4-c]pyridin-3(1H)-one scaffold.
Open Science Initiatives: The sharing of data, chemical probes, and research tools through open science platforms could accelerate the pace of discovery and avoid duplication of effort.
International Collaborations: The challenges of drug discovery are global, and international collaborations can bring together diverse expertise and resources to tackle these challenges more effectively. The existing research on this scaffold already involves international collaborations, as seen in the affiliations of published studies. nih.gov
By fostering a collaborative research environment, the scientific community can unlock the full therapeutic potential of furo[3,4-c]pyridin-3(1H)-one derivatives and translate these promising compounds into novel medicines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
